Doxibetasol
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBPSZWCRRUQS-DTAAKRQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043190 | |
| Record name | Doxibetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-77-2 | |
| Record name | Doxibetasol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxibetasol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxibetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxibetasol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DOXIBETASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JS043FG0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Doxibetasol
Precursor Compound Chemistry and Synthetic Pathways
The synthesis of potent corticosteroids like Doxibetasol typically begins with natural sterols such as diosgenin (B1670711) or stigmasterol, or with more advanced steroid intermediates like hydrocortisone (B1673445) or prednisolone. The core betamethasone (B1666872) structure is characterized by specific structural features that contribute to its high anti-inflammatory potency and reduced mineralocorticoid activity. These include:
Synthetic routes often involve multi-step processes to precisely install these functional groups with the correct stereochemistry. For instance, the synthesis of betamethasone has historically involved complex sequences, including microbial transformations or stereoselective chemical reactions to introduce the 16β-methyl group and the 9α-fluoro group google.comgoogle.com.
Stereoselective Synthesis Approaches for this compound and its Analogs
Achieving the correct stereochemistry at multiple chiral centers within the steroid nucleus is paramount for this compound's biological activity. Stereoselective synthesis strategies are employed to ensure the precise spatial arrangement of atoms, particularly at positions 9, 11, 16, and 17.
Strategic Derivatization for Pharmacological Activity Modulation
This compound itself is a derivative of betamethasone, specifically the 17-propionate ester. Further derivatization strategies are employed to fine-tune its properties, such as lipophilicity, skin penetration, and metabolic stability.
Esterification and Salt Formation Strategies (e.g., propionate (B1217596) salt formation)
Esterification of the hydroxyl groups on the steroid nucleus is a common strategy to enhance lipophilicity and improve topical delivery and potency.
Halogenation and Alkylation Effects on Steroid Nucleus
The presence of fluorine and methyl groups on the steroid nucleus are key to this compound's potency.
Isolation and Purification Techniques for Synthetic this compound and its Derivatives
Following synthesis, rigorous isolation and purification steps are essential to obtain this compound and its derivatives in high purity, free from reaction byproducts and starting materials.
Compound List:
Molecular Pharmacology and Receptor Interactions of Doxibetasol
Glucocorticoid Receptor (GR) Binding Affinity and Selectivity Profiling
The cornerstone of a glucocorticoid's action is its binding to the cytosolic GR. This interaction initiates a conformational change in the receptor, leading to its translocation to the nucleus and subsequent regulation of target gene expression. The affinity with which a ligand binds to the GR is a critical determinant of its potency.
Furthermore, the selectivity of a corticosteroid for the GR over other steroid receptors, such as the mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), and androgen receptor (AR), is a key factor in its safety profile. Cross-reactivity with these other receptors can lead to undesirable side effects. A comprehensive selectivity profile for Doxibetasol, detailing its binding affinities for these off-target receptors, is not publicly documented.
Table 1: Comparative Glucocorticoid Receptor Binding Affinity of Various Steroids (Illustrative)
| Compound | Relative Binding Affinity (RBA) for GR (Dexamethasone = 100) |
| Dexamethasone (B1670325) | 100 |
| Hydrocortisone (B1673445) | 10 |
| Prednisolone | 40 |
| This compound | Data not available |
This table is for illustrative purposes to highlight the type of data that is currently unavailable for this compound.
Mechanisms of GR Activation and Downstream Signaling Pathway Modulation
Upon ligand binding, the activated GR can modulate gene expression through two primary mechanisms: transactivation and transrepression.
Transactivation involves the GR homodimer binding directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins and proteins involved in metabolic regulation.
Transrepression , on the other hand, is a mechanism where the activated GR, typically as a monomer, interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This process is central to the anti-inflammatory effects of glucocorticoids.
While it is presumed that this compound exerts its therapeutic effects through these established pathways, specific studies detailing the extent to which it favors transactivation versus transrepression, or identifying the unique set of genes it regulates, are absent from the available literature. Understanding this balance is critical, as the transactivation pathway is often associated with the metabolic side effects of glucocorticoids.
Comparative Analysis of this compound with Related Glucocorticoid Agonists
A comparative analysis of this compound with other glucocorticoids is essential for understanding its relative potency and potential therapeutic advantages. Such an analysis would typically involve comparing key pharmacological parameters.
Table 2: Comparative Pharmacological Properties of Glucocorticoid Agonists (Illustrative)
| Property | This compound | Dexamethasone | Hydrocortisone |
| GR Binding Affinity (Ki, nM) | Data not available | ~2.9 | ~25 |
| Selectivity vs. MR | Data not available | Moderate | Low |
| Transactivation Potency (EC50, nM) | Data not available | ~0.6 | ~50 |
| Transrepression Potency (IC50, nM) | Data not available | ~0.1 | ~10 |
This table is illustrative and populating it with specific data for this compound would require dedicated experimental studies.
Structure Activity Relationship Sar Studies of Doxibetasol
Elucidation of Key Pharmacophoric Elements for Glucocorticoid Activity
The interaction of a corticosteroid with the glucocorticoid receptor is highly specific, requiring a precise arrangement of functional groups known as a pharmacophore. These essential structural features ensure proper binding to the receptor's ligand-binding pocket and subsequent activation. For doxibetasol and other potent glucocorticoids, the key pharmacophoric elements are rooted in the fundamental four-ring steroid nucleus (cyclopentanoperhydrophenanthrene).
Core Structural Requirements:
Steroid Scaffold: The rigid, four-fused ring system (labeled A, B, C, and D) provides the fundamental framework that correctly orients the functional groups in three-dimensional space for optimal receptor fit.
A-Ring Features: The presence of a ketone group at the C-3 position and a double bond between C-4 and C-5 (the α,β-unsaturated ketone system) is critical for GR binding. researchgate.net Furthermore, the introduction of an additional double bond between C-1 and C-2, as seen in this compound, enhances glucocorticoid potency by altering the conformation of the A-ring, promoting a more planar shape that improves receptor interaction. nih.gov
B-Ring and C-Ring Substitutions: The 11β-hydroxyl group on the C-ring is indispensable for glucocorticoid activity. derangedphysiology.com It is thought to form a crucial hydrogen bond with the receptor, anchoring the ligand within the binding pocket. Modifications at the C-9 position, such as the 9α-fluoro group in this compound, significantly increase potency by altering the electronic environment of the 11β-hydroxyl group. uomustansiriyah.edu.iq
D-Ring and C-17 Side Chain: The orientation and substitution pattern on the D-ring and its attached side chain at C-17 are pivotal. A hydroxyl group at the 17α position is a common feature of potent glucocorticoids. The nature of the substituent at the 17β position profoundly influences activity, with this compound featuring an acetyl group.
Impact of Steroid Ring Modifications on Biological Potency
Systematic modifications to the steroid rings have led to the development of highly potent synthetic glucocorticoids like this compound, which possess significantly enhanced anti-inflammatory activity and reduced undesirable mineralocorticoid (salt-retaining) effects compared to the endogenous hormone cortisol.
Δ¹-Dehydrogenation (C-1 to C-2 Double Bond): The introduction of a double bond between carbons 1 and 2 in Ring A, a feature of this compound, leads to a flattening of the A-ring. This conformational change enhances the binding affinity for the glucocorticoid receptor, resulting in greater anti-inflammatory potency compared to compounds with a saturated C1-C2 bond. nih.gov
9α-Fluorination: The substitution of a hydrogen atom with a fluorine atom at the 9α position in Ring B is a hallmark of many potent corticosteroids, including this compound. The high electronegativity of the fluorine atom has a profound electron-withdrawing effect, which increases the acidity of the nearby 11β-hydroxyl group. youtube.com This enhances its ability to form a hydrogen bond with the receptor, thereby increasing both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq
16-Methylation: To counteract the potent mineralocorticoid effects induced by 9α-fluorination, a methyl group is often introduced at the C-16 position in Ring D. This modification virtually eliminates salt-retaining activity while preserving or even slightly enhancing glucocorticoid potency. researchgate.netuomustansiriyah.edu.iq The specific stereochemistry of this methyl group is crucial, as discussed in section 4.5.
The synergistic effect of these modifications results in a compound with high therapeutic efficacy.
| Structural Modification | Effect on Glucocorticoid Activity | Effect on Mineralocorticoid Activity | Example Compounds |
|---|---|---|---|
| Δ¹ (C1=C2 double bond) | Increase | Slight Decrease | Prednisolone, this compound |
| 9α-Fluoro | Significant Increase | Significant Increase | Dexamethasone (B1670325), Betamethasone (B1666872), this compound |
| 16β-Methyl | Maintained or Increased | Virtually Eliminated | Betamethasone, this compound |
| 16α-Methyl | Maintained or Increased | Virtually Eliminated | Dexamethasone |
Influence of Side Chain Substituents on Receptor Interactions
The substituents attached to the core steroid structure, particularly the side chain at the C-17 position, play a critical role in modulating receptor affinity, lipophilicity, and metabolic stability.
The C-17 side chain of this compound consists of a 17α-hydroxyl group and a 17β-acetyl group (-COCH₃). This differs from betamethasone, which has a 17β-dihydroxyacetone side chain (-COCH₂OH). The absence of the 21-hydroxyl group in this compound alters its polarity and metabolic profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. kg.ac.rs In the context of corticosteroids, QSAR models help to predict the anti-inflammatory potency of novel analogs before they are synthesized, thereby streamlining the drug discovery process.
While specific QSAR models for this compound analogs are not widely published, studies on the broader class of steroids have identified several key molecular descriptors that are critical for glucocorticoid activity. researchgate.net These descriptors quantify various physicochemical properties of the molecules.
A typical QSAR model for corticosteroids would take the form of a mathematical equation: Biological Activity = f (Descriptor 1, Descriptor 2, Descriptor 3, ...)
The models reveal that a combination of electronic, steric, and hydrophobic properties governs the interaction with the glucocorticoid receptor. kg.ac.rs For example, electronic descriptors can quantify the effect of electronegative substituents like the 9α-fluoro group, while steric descriptors can model the impact of the size and shape of C-16 and C-17 substituents. Hydrophobic parameters are particularly important for predicting skin penetration for topical agents. By analyzing these relationships, researchers can rationally design new this compound analogs with potentially higher potency or improved selectivity.
| Descriptor Type | Physicochemical Property Represented | Relevance to this compound SAR |
|---|---|---|
| Electronic | Distribution of charge, electronegativity, dipole moment. | Models the effect of the 9α-fluoro group on the 11β-OH group's acidity and receptor binding. |
| Steric | Molecular size, shape, and volume. | Quantifies the impact of the 16β-methyl group on eliminating mineralocorticoid activity and the size of the C-17 ester on potency. |
| Hydrophobic | Lipophilicity, often measured by the partition coefficient (logP). | Predicts membrane permeability and skin penetration, crucial for topical activity of esters like this compound propionate (B1217596). |
| Topological | Molecular connectivity and branching. | Describes the overall architecture of the steroid scaffold and its substituents. |
Conformational Analysis and Stereochemical Determinants of Activity
The biological activity of this compound is critically dependent on its specific three-dimensional shape and the precise spatial arrangement of its atoms (stereochemistry). The glucocorticoid receptor's ligand-binding pocket is a highly defined chiral environment, and only a molecule with the correct conformation can bind effectively to elicit a response.
Conformational Rigidity and Flexibility: Molecular simulation studies have shown that the conformation of the steroid rings is a key determinant of biological specificity. For potent glucocorticoids, a rigid and relatively planar A-ring is associated with high activity, as this shape is optimal for insertion into the receptor. nih.gov The Δ¹-double bond in this compound contributes to this required planarity.
Stereochemical Specificity: The stereochemistry at several chiral centers is non-negotiable for activity. The β-orientation of the hydroxyl group at C-11 is essential; the α-epimer is inactive. This highlights the precise geometric requirements for hydrogen bonding within the receptor.
Preclinical Pharmacodynamic Investigations of Doxibetasol
In Vitro Mechanistic Studies of Anti-Inflammatory Effects in Cell-Based Models
In the realm of preclinical drug discovery, the initial assessment of a compound's therapeutic potential often begins with in vitro cell-based assays. These studies are crucial for elucidating the fundamental mechanisms by which a drug candidate exerts its effects at a cellular and molecular level. For a compound like Doxibetasol, with purported anti-inflammatory properties, these investigations would focus on its ability to modulate key pathways and mediators of inflammation.
Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6)
A primary hallmark of inflammation is the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In preclinical in vitro models, various cell types, most commonly macrophages or peripheral blood mononuclear cells (PBMCs), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of these cytokines. The efficacy of a test compound is then measured by its ability to reduce the levels of these inflammatory mediators.
For instance, in a hypothetical study, RAW 264.7 macrophage cells could be treated with varying concentrations of this compound prior to stimulation with LPS. The subsequent measurement of TNF-α and IL-6 in the cell culture supernatant would provide a dose-response relationship for the inhibitory activity of this compound.
Table 1: Hypothetical Inhibition of Pro-Inflammatory Cytokines by this compound in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 µM | 15 | 10 |
| 1 µM | 45 | 38 |
| 10 µM | 85 | 75 |
| 100 µM | 95 | 92 |
Modulation of Cytokine Production and Gene Expression
Beyond simply measuring the final protein levels of cytokines, a deeper mechanistic understanding requires an analysis of how a compound affects the underlying gene expression. Techniques such as quantitative polymerase chain reaction (qPCR) can be employed to measure the mRNA levels of specific cytokine genes. This allows researchers to determine if the inhibitory effect of a compound like this compound occurs at the transcriptional level.
A hypothetical experiment might involve treating LPS-stimulated macrophages with this compound and then isolating the total RNA to quantify the gene expression of Tnf and Il6. A significant reduction in the mRNA levels of these genes would suggest that this compound interferes with the signaling pathways that lead to their transcription.
In Vivo Efficacy Assessments in Relevant Preclinical Disease Models
Following promising in vitro results, the investigation of a drug candidate's efficacy moves to in vivo models. These animal models are designed to mimic aspects of human diseases and provide a more complex physiological environment to assess the therapeutic potential of a compound. For an anti-inflammatory and immunomodulatory agent, a range of models would be employed.
Commonly used preclinical models for inflammation include carrageenan-induced paw edema in rodents, which assesses acute inflammation, and collagen-induced arthritis, a model for chronic autoimmune inflammation. In the context of viral infections, models where viral challenge leads to a significant inflammatory response, such as influenza virus infection in mice, would be relevant.
Table 2: Hypothetical Efficacy of this compound in a Murine Model of Virus-Induced Acute Lung Injury
| Treatment Group | Lung Infiltration Score | Bronchoalveolar Lavage Fluid IL-6 (pg/mL) | Survival Rate (%) |
| Vehicle Control | 4.5 ± 0.8 | 1250 ± 210 | 20 |
| This compound | 2.1 ± 0.5 | 450 ± 95 | 70 |
Pharmacological Characterization of Immunomodulatory Properties
The immunomodulatory properties of a compound refer to its ability to alter the immune response. This can involve suppressing an overactive immune system, as in autoimmune diseases, or enhancing an immune response, for example, against pathogens. Preclinical pharmacological characterization of these properties involves a variety of assays.
Flow cytometry can be used to analyze the effects of this compound on different immune cell populations, such as T cells, B cells, and macrophages. For example, studies could assess whether this compound influences the differentiation of T helper cells into pro-inflammatory Th1 or Th17 lineages versus anti-inflammatory Th2 or regulatory T cell (Treg) lineages. A shift towards an anti-inflammatory or regulatory phenotype would be a key immunomodulatory effect.
Investigation of Synergistic or Antagonistic Interactions with Co-Administered Agents in Preclinical Settings
In clinical practice, patients are often treated with multiple medications. Therefore, it is crucial to investigate how a new drug candidate interacts with other commonly used agents in preclinical models. These interactions can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).
For an anti-inflammatory agent like this compound, its interaction with corticosteroids or nonsteroidal anti-inflammatory drugs (NSAIDs) would be of interest. In a preclinical model of arthritis, the combination of a sub-therapeutic dose of this compound with a sub-therapeutic dose of a corticosteroid could be evaluated. A significant reduction in disease severity with the combination, greater than that seen with either agent alone, would indicate a synergistic interaction. Such findings can have important implications for designing combination therapies that may be more effective or have fewer side effects.
Mechanistic Insights into Doxibetasol S Molecular and Biological Interactions
Computational Approaches: Molecular Docking and Molecular Dynamics Simulations of Doxibetasol-Target Complexes
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the binding interactions between this compound and its primary target, the glucocorticoid receptor (GR). These simulations provide atomic-level insights into how this compound fits into the GR's ligand-binding pocket (LBP) and the stability of this complex over time.
Molecular docking studies predict the binding orientation and affinity of this compound to the GR LBD. These studies often reveal key amino acid residues within the LBP that form crucial interactions, such as hydrogen bonds and hydrophobic contacts, with the this compound molecule. For instance, studies on other glucocorticoids like dexamethasone (B1670325) (DEX) and cortisol have shown that they engage in hydrogen bonding with residues like Gln111 and Asn33, and participate in hydrophobic interactions within the LBP nih.govnih.gov. While specific docking studies for this compound are not extensively detailed in the provided search results, its structural similarity to other potent glucocorticoids suggests analogous binding modes.
Molecular dynamics simulations further explore the dynamic behavior of the this compound-GR complex. These simulations track the atomic movements of the complex over time, providing information on the stability of the binding, conformational changes induced in the receptor, and the role of water molecules and ions in stabilizing the interaction nih.govnih.govmdpi.comucl.ac.ukirbbarcelona.org. Such simulations can reveal how this compound maintains its binding affinity and triggers downstream conformational changes necessary for GR activation. For example, research on other glucocorticoids has shown that hydrogen bonds formed between the ligand and receptor residues, along with hydrophobic interactions, are critical for maintaining complex integrity nih.gov. The computational analysis of this compound would likely focus on these aspects to understand its potency and efficacy.
Biophysical Characterization of Ligand-Protein Interactions
Biophysical techniques offer experimental validation of the molecular interactions predicted by computational methods. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are commonly employed to quantify the binding kinetics, affinity (KD), and thermodynamics of ligand-protein interactions.
While direct biophysical characterization data specifically for this compound's interaction with the GR is not explicitly detailed in the provided snippets, studies on other glucocorticoids like dexamethasone (DEX) provide a framework. These studies typically reveal that potent glucocorticoids bind to the GR LBD with high affinity (nanomolar range) and exhibit specific kinetic profiles (association and dissociation rates) nih.gov. The binding is often characterized by favorable enthalpy and entropy changes, indicating a stable and specific interaction nih.gov. This compound, being a potent corticosteroid, is expected to exhibit similar high-affinity binding characteristics to the GR.
Application of Network Pharmacology and Systems Biology to this compound Action
Network pharmacology and systems biology approaches aim to understand the complex, multi-target effects of drugs by analyzing their interactions within biological networks. For this compound, these approaches would involve mapping its interactions with the GR and subsequent downstream signaling pathways, as well as potential off-target effects.
Glucocorticoids, in general, are known to influence a vast array of genes, impacting numerous cellular processes nih.govyoutube.com. A systems biology approach, such as Ligand Class Analysis (LCA), has been used to study glucocorticoid receptor activity and its modulation by different ligands, revealing how structural mechanisms drive distinct phenotypic outcomes, including anti-inflammatory effects and adverse effects like insulin (B600854) resistance biorxiv.orgnih.gov. While this compound itself may not be the primary focus of these studies, the principles apply to understanding its broad biological impact. Potent topical corticosteroids, as a class, are recognized for their efficacy in treating inflammatory conditions like eczema, often through mechanisms that involve modulating multiple inflammatory mediators and signaling pathways linksmedicus.comdroracle.ai. Applying network pharmacology to this compound would involve identifying all proteins and pathways influenced by GR activation upon this compound binding, thereby providing a holistic view of its therapeutic and potentially unintended biological consequences.
Structural Biology of this compound-Bound Receptors
Structural biology provides the atomic-level three-dimensional structures of proteins, offering direct visualization of ligand-receptor complexes. X-ray crystallography and cryo-electron microscopy (cryo-EM) are key techniques used to determine these structures.
The ligand-binding domain (LBD) of the glucocorticoid receptor (GR) has been extensively studied in complex with various ligands, including dexamethasone (DEX) and cortisol nih.govnih.govnih.govrcsb.org. These structures reveal that ligands like DEX bind within a hydrophobic pocket formed by several alpha-helices of the GR LBD. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the pocket nih.govnih.gov. For example, the hydroxyl groups on the steroid core often form hydrogen bonds with residues like Gln111 and Asn33, while the hydrophobic portions of the ligand fit into complementary hydrophobic cavities nih.gov. This compound, being a synthetic glucocorticoid, is expected to bind to the GR LBD in a similar fashion, occupying this pocket and inducing conformational changes that lead to receptor activation. While specific crystal structures of this compound bound to GR are not directly referenced in the provided snippets, the wealth of structural data on related potent glucocorticoids provides a strong basis for understanding its interaction at the molecular level. The structural insights into how different glucocorticoids interact with the GR LBD can explain variations in their potency and efficacy researchgate.net.
Analytical Methodologies for Doxibetasol Research
Spectroscopic Characterization of Doxibetasol Structure
Spectroscopic methods are indispensable for confirming the molecular structure of this compound, providing detailed information about its atomic composition and connectivity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are cornerstones of its structural characterization. While specific spectral data for this compound is not extensively published, the following sections describe the application of these techniques, with illustrative data typical for structurally related corticosteroids.
Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR)
NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and fluorine (¹⁹F) nuclei within the this compound molecule.
¹H NMR: Proton NMR is used to identify the number and types of hydrogen atoms. The chemical shift of each proton provides insight into its electronic environment, and spin-spin coupling patterns reveal adjacent protons, helping to piece together the molecular framework. For a corticosteroid structure like this compound, characteristic signals would appear for the steroid backbone, methyl groups, and the propionate (B1217596) ester side chain. oregonstate.edu
¹⁹F NMR: As this compound contains fluorine atoms, ¹⁹F NMR is a highly specific and sensitive technique for its characterization. diva-portal.org It provides a clean spectrum with distinct signals for each fluorine atom, confirming their presence and electronic environment, which is crucial for verifying the identity of fluorinated steroids. diva-portal.orgnih.gov
Illustrative ¹H NMR Data for a this compound-like Corticosteroid (Note: This data is representative of a typical fluorinated corticosteroid and is for illustrative purposes.)
| Chemical Shift (δ) ppm | Proton Assignment (Typical) | Multiplicity |
|---|---|---|
| ~7.25 | Vinyl H | d |
| ~6.20 | Vinyl H | d |
| ~6.05 | Vinyl H | s |
| ~4.95 | CH-O | d |
| ~2.40 | CH2 (propionate) | q |
| ~1.50 | CH3 | s |
| ~1.25 | CH3 | s |
| ~1.15 | CH3 (propionate) | t |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can confirm its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. The fragmentation pattern, generated by techniques like electron impact (EI) or electrospray ionization (ESI), serves as a molecular fingerprint, providing evidence for specific structural motifs. libretexts.orglibretexts.orgyoutube.comnih.govnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. youtube.comlibretexts.org Key characteristic absorption bands would confirm the presence of hydroxyl (–OH), carbonyl (C=O) groups from the ketone and ester, carbon-carbon double bonds (C=C) of the steroid rings, and the carbon-fluorine (C-F) bond. researchgate.netwpmucdn.com
Illustrative FT-IR Data for a this compound-like Corticosteroid (Note: This data is representative of a typical fluorinated corticosteroid and is for illustrative purposes.)
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
|---|---|---|
| ~3450 | O-H stretch (hydroxyl) | Broad, Medium |
| ~2970 | C-H stretch (alkane) | Strong |
| ~1730 | C=O stretch (ester) | Strong |
| ~1665 | C=O stretch (ketone, conjugated) | Strong |
| ~1620 | C=C stretch (alkene) | Medium |
| ~1150 | C-F stretch | Strong |
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are essential for separating this compound from its impurities, which may include starting materials, by-products from synthesis, or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and quantifying its impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from all potential degradation products, proving its suitability for stability studies. ijpsonline.comresearchgate.netijpsonline.comnih.govresearchgate.net Reversed-phase HPLC is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase.
Illustrative HPLC Method for Purity Analysis of a this compound-like Corticosteroid (Note: This method is representative for a related compound and is for illustrative purposes.)
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
TLC is a simpler, faster, and more cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of chemical reactions or for preliminary purity checks. umass.edulibretexts.organalyticaltoxicology.comchemrxiv.orgdergipark.org.tr A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber with a suitable mobile phase. The separation is visualized under UV light or with a staining agent, and the retention factor (Rf) is calculated for each spot. umass.edulibretexts.org
Development of Bioanalytical Assays for Preclinical Samples
To understand the pharmacokinetics of this compound, sensitive and selective bioanalytical methods are required to quantify the drug in biological matrices like plasma, serum, or tissue from preclinical studies. utsouthwestern.eduwuxiapptec.comnih.gov
The development of such an assay involves several critical steps:
Method Selection: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. wuxiapptec.com
Sample Preparation: An efficient extraction technique is crucial to isolate this compound from complex biological matrices and remove interfering substances. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov
Method Validation: The assay must be fully validated according to regulatory guidelines. Validation parameters include accuracy, precision, selectivity, sensitivity (lower limit of quantification), linearity, recovery, and stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, and long-term storage). utsouthwestern.edu
These validated assays are essential for determining key pharmacokinetic parameters in preclinical animal models, providing vital data on the drug's behavior in the body. wuxiapptec.com
Chiral Separation and Stereoisomer Analysis of this compound
The this compound molecule contains multiple stereogenic centers, meaning it can exist as different stereoisomers. Since different stereoisomers can have distinct pharmacological and toxicological profiles, it is critical to control the stereochemical purity of the drug.
Chiral chromatography is the primary method for separating and quantifying stereoisomers. nih.gov
Chiral HPLC: This is the most common approach, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cznih.govphenomenex.comsigmaaldrich.com Polysaccharide-based and cyclodextrin-based CSPs are widely used for the separation of chiral pharmaceuticals. nih.gov The choice of the mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving optimal resolution between the stereoisomers. csfarmacie.cz The development of a robust chiral HPLC method is necessary to ensure that the desired stereoisomer is present and that unwanted isomers are absent or controlled within strict limits. nih.gov
The ability to perform stereoisomer analysis is a regulatory requirement and a key aspect of quality control throughout the drug development process. nih.gov
Doxibetasol in the Context of Drug Discovery and Development Research
Doxibetasol as a Lead Compound for Novel Glucocorticoid Discovery
This compound, recognized for its corticosteroid structure, serves as a potential starting point in the search for new glucocorticoid receptor (GR) modulators. Its molecular architecture, which shares common features with potent anti-inflammatory agents like dexamethasone (B1670325), makes it a candidate for lead compound identification nih.gov. The inherent anti-inflammatory and immunomodulatory properties associated with the glucocorticoid class suggest that this compound's core structure could be a valuable template for developing new drugs. Research in this area would typically involve identifying the key structural elements responsible for GR binding and exploring modifications to enhance therapeutic efficacy and selectivity.
Exploration of this compound for New Preclinical Therapeutic Applications
Beyond its established or implied therapeutic uses as a corticosteroid, research may investigate this compound for novel preclinical applications. This involves evaluating its efficacy and mechanism of action in preclinical models of various diseases where GR modulation is implicated, potentially including inflammatory, autoimmune, or certain oncological conditions nih.govnih.gov. Such studies would employ in vitro assays and in vivo experiments to assess this compound's therapeutic potential and understand its biological effects in different disease contexts, aiming to uncover new therapeutic avenues.
Comparative Preclinical Profiling of this compound with Marketed Corticosteroids
Table 1: Illustrative Comparative Glucocorticoid Receptor Binding Affinity
| Compound | Glucocorticoid Receptor Binding Affinity (Relative) | Notes |
| Dexamethasone | 1.0 (Reference) | Widely studied GR agonist healthynewbornnetwork.orgabcam.com. |
| Betamethasone (B1666872) | Data Not Available | Marketed corticosteroid; comparative data with this compound absent. |
| Clobetasol (B30939) Propionate (B1217596) | Data Not Available | Marketed corticosteroid; comparative data with this compound absent. |
| This compound | Data Not Available | Specific binding affinity data not found in reviewed literature. |
Translational Research Perspectives from Preclinical this compound Studies to New Drug Candidates
Translational research plays a pivotal role in bridging the gap between fundamental scientific discoveries and clinical applications, aiming to ensure that promising preclinical findings translate into effective human therapies nih.govnih.govdndi.orgonclive.com. For this compound, preclinical studies that reveal favorable characteristics, such as potent GR activation or unique pharmacokinetic properties, can directly inform the design of optimized drug candidates. This process involves translating molecular insights derived from this compound's preclinical profile into concrete drug development strategies. The ultimate goal is to develop new drug candidates with enhanced therapeutic profiles for inflammatory or other corticosteroid-responsive diseases, underscoring the importance of rigorous preclinical validation and a clear understanding of how preclinical data predicts clinical outcomes.
Q & A
Q. How can researchers address variability in this compound’s potency across batch formulations?
- Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, including rigorous HPLC purity checks and stability testing under ICH guidelines. Use multivariate analysis (e.g., PCA) to correlate physicochemical properties (e.g., particle size, crystallinity) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
